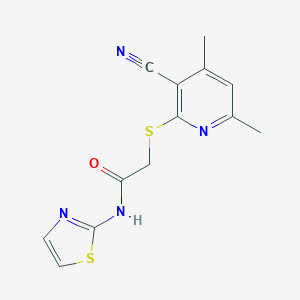

2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano and methyl groups, a thiazole ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Intermediate: The starting material, 3-cyano-4,6-dimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and methylation.

Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving appropriate thioamide and α-haloketone precursors.

Coupling Reaction: The pyridine and thiazole intermediates are coupled using a sulfanyl linkage, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole interactions, while the thiazole and pyridine rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide

- 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide is unique due to the presence of both the thiazole ring and the acetamide group. This combination enhances its potential for diverse biological activities and makes it a valuable scaffold for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide is a member of the thiazole and pyridine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12N4OS

- Molecular Weight : 284.33 g/mol

The compound features a thiazole moiety linked to a pyridine derivative through a sulfanyl group, which is crucial for its biological activity.

Antitumor Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit significant antitumor properties. The presence of the thiazole moiety enhances cytotoxicity against various cancer cell lines. For instance, studies have shown that related thiazole derivatives demonstrate inhibitory activity against BRAF(V600E) and other oncogenic targets, which are pivotal in cancer progression .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 | 1.98 |

| Compound B | Jurkat | <1.61 |

| This compound | Various | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar derivatives have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced inflammation in cellular models .

Antibacterial Activity

Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The sulfanyl group is believed to play a critical role in disrupting bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyridine Ring : Modifications on the pyridine ring can enhance or diminish activity against specific targets.

- Thiazole Moiety : The presence of electron-withdrawing groups on the thiazole ring has been correlated with increased cytotoxicity.

- Sulfanyl Group : This functional group is crucial for the antibacterial activity observed in various derivatives.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Antitumor Efficacy : A study on thiazole derivatives showed that compounds with a methyl group at specific positions exhibited enhanced activity against tumor cells, suggesting potential for developing new anticancer agents .

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that certain derivatives could significantly reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

- Antibacterial Properties : Research has highlighted that derivatives with similar sulfanyl groups exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents .

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c1-8-5-9(2)16-12(10(8)6-14)20-7-11(18)17-13-15-3-4-19-13/h3-5H,7H2,1-2H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAXVOUTPRTCRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.